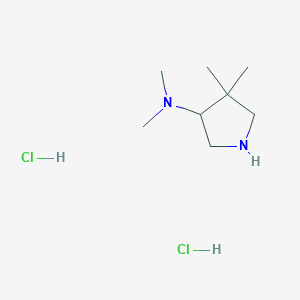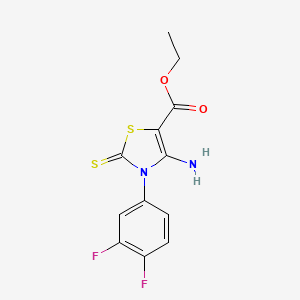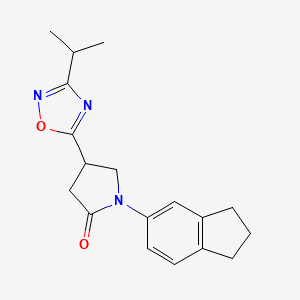![molecular formula C19H21NO4 B2966401 4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid CAS No. 193152-00-0](/img/structure/B2966401.png)
4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid is a complex organic compound with applications in various fields including chemistry, biology, and medicine. The presence of both amino and carboxylic functional groups within this molecule allows it to engage in versatile chemical reactions, making it a valuable intermediate in the synthesis of a range of bioactive compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid typically begins with the preparation of an appropriate intermediate that contains the benzoic acid moiety and the substituted phenyl ring. One common synthetic route involves the initial preparation of 4-aminomethylphenylbenzoic acid. This can be achieved through a Friedel-Crafts acylation reaction, followed by nitration, reduction, and protection of the amino group using a tert-butoxycarbonyl group. The specifics of the reaction conditions often involve the use of solvents like dichloromethane, catalysts such as aluminum chloride, and various temperature controls to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring robust procedures that ensure high yields, safety, and cost-efficiency. Techniques such as continuous flow reactors may be employed to manage heat and mass transfer efficiently, along with automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions It Undergoes: 4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid undergoes a variety of chemical reactions including:
Oxidation: It can be oxidized to form carboxylic acids or related derivatives.
Reduction: Reduction reactions can modify the amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate and chromium trioxide.
Reduction: : Hydrogenation typically using palladium or platinum catalysts.
Substitution: : Halogenation reagents like chlorine or bromine, often in the presence of Lewis acids.
Major Products Formed
From oxidation reactions: Derivatives such as dicarboxylic acids.
From reduction reactions: Derivatives with reduced nitrogen functionality.
From substitution reactions: Halogen-substituted aromatic compounds.
科学的研究の応用
Chemistry: In chemistry, 4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid serves as a building block for synthesizing more complex molecules, particularly in medicinal chemistry where modifications on the benzoic acid scaffold can lead to novel pharmaceuticals.
Biology and Medicine: In biological research, derivatives of this compound may be used to study biochemical pathways, enzyme interactions, or serve as ligands in receptor studies. In medicinal applications, it may be an intermediate in the synthesis of drugs targeting specific conditions, owing to its capacity to modulate biochemical pathways.
Industry: Industrial applications include its use as an intermediate in the manufacturing of specialty chemicals, agrochemicals, and potentially in materials science for developing polymers and resins with specific properties.
作用機序
The compound's mechanism of action primarily depends on its interaction with molecular targets such as enzymes or receptors. For instance, the presence of both amino and carboxyl groups allows it to form hydrogen bonds, ionic bonds, and van der Waals interactions with its targets. These interactions can alter the activity of enzymes or receptors, thereby modulating biochemical pathways.
類似化合物との比較
Comparison with Other Compounds: Comparing 4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid with similar compounds, such as:
4-aminobenzoic acid: : Lacks the tert-butoxycarbonyl protective group, making it less stable under certain conditions.
Terephthalic acid derivatives: : Similar in having carboxylic groups, but differing in substitution patterns that affect their chemical reactivity and applications.
The uniqueness of this compound lies in its specific functional group arrangement, which provides a balance of reactivity and stability, making it versatile for various synthetic and application purposes.
特性
IUPAC Name |
4-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-13-4-6-14(7-5-13)15-8-10-16(11-9-15)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYQVIQLHDTNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2966320.png)




![N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide](/img/structure/B2966328.png)
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide](/img/structure/B2966330.png)
![2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2966333.png)

![5-Methyl-1-(1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl)-1H-pyrazol-3-amine](/img/structure/B2966336.png)
![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966339.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2966340.png)

